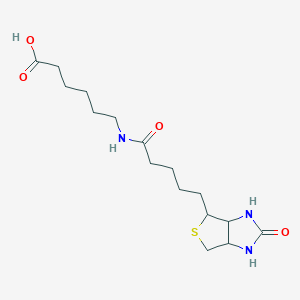![molecular formula C6H5N3O B7796647 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796647.png)
1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deazahypoxanthine . It has the molecular formula C6H5N3O and a molecular weight of 135.13 g/mol . This compound is a derivative of hypoxanthine, where the nitrogen atom at position 7 is replaced by a carbon atom, hence the name “7-Deazahypoxanthine”.
Mechanism of Action
CID 96194, also known as 7-Deazahypoxanthine, is a compound with a molecular formula of C6H5N3O and a molecular weight of 135.13 . This article will discuss the mechanism of action of CID 96194, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
CID 96194 primarily targets xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidizing xanthine to uric acid.
Mode of Action
CID 96194 interacts with xanthine oxidase as a regiochemical probe . .
Biochemical Pathways
CID 96194 affects the purine catabolism pathway by interacting with xanthine oxidase This interaction could potentially influence the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby affecting the levels of these metabolites in the body
Biochemical Analysis
Biochemical Properties
CID 96194, or 7-Deazahypoxanthine, plays a role in biochemical reactions as a regiochemical probe of xanthine oxidase . Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid. By acting as a probe, CID 96194 helps in studying the interactions and mechanisms of xanthine oxidase.
Metabolic Pathways
CID 96194 is involved in the metabolic pathway of purine metabolism, specifically in the reactions catalyzed by xanthine oxidase . Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid.
Preparation Methods
7-Deazahypoxanthine: can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of reagents such as dimethyl sulfoxide for solubility and is sensitive to moisture and light . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
7-Deazahypoxanthine: undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where different functional groups replace the existing ones. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
7-Deazahypoxanthine: has a wide range of applications in scientific research:
Chemistry: It is used as a pharmaceutical intermediate and as a regiochemical probe of xanthine oxidase.
Biology: It is used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It is used in the synthesis of various chemical compounds and materials
Comparison with Similar Compounds
7-Deazahypoxanthine: can be compared with other similar compounds such as hypoxanthine and xanthine. While all these compounds share a similar core structure, the replacement of the nitrogen atom at position 7 with a carbon atom in 7-Deazahypoxanthine gives it unique properties. This structural difference can affect its reactivity, binding affinity to enzymes, and overall biological activity .
Similar Compounds
- Hypoxanthine
- Xanthine
- 7-Deazaadenine
Conclusion
7-Deazahypoxanthine: is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMZEITWVNHWJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC2=C1C(=O)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B7796566.png)


![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate](/img/structure/B7796578.png)
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7796585.png)
![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7796592.png)



![potassium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7796640.png)


![(6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B7796680.png)
![(1R,2S)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B7796683.png)
